3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro-

Description

Molecular Architecture of the Cinnoline Core

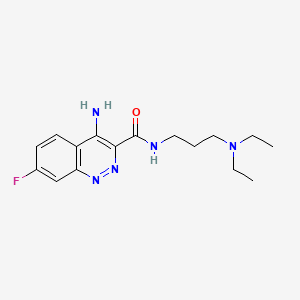

The cinnoline core in 3-cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- consists of a bicyclic aromatic system featuring two fused six-membered rings with two nitrogen atoms at positions 1 and 2. This heterocyclic framework is structurally analogous to naphthalene but distinguished by nitrogen substitution at adjacent positions. The parent cinnoline system (C₈H₆N₂) exhibits bond lengths of approximately 1.34 Å for the C=N bonds and 1.40 Å for the C–C bonds within the aromatic system.

In the target compound, the cinnoline core is functionalized at three positions:

- Position 3 : A carboxamide group (–CONH–) is attached, with the nitrogen further substituted by a 3-(diethylamino)propyl chain.

- Position 4 : An amino group (–NH₂) introduces electron-donating character.

- Position 7 : A fluorine atom (–F) acts as an electron-withdrawing substituent.

The fluorine atom at position 7 induces localized electron deficiency in the adjacent ring, while the amino group at position 4 contributes π-electron density to the system. This electronic asymmetry influences the compound’s reactivity and intermolecular interactions.

| Structural Feature | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C3–C (carboxamide attachment) | 1.45 | 120 |

| N4–C (amino group) | 1.35 | 119 |

| C7–F (fluoro substituent) | 1.32 | 118 |

Systematic IUPAC Nomenclature and Derivative Classification

The systematic IUPAC name 3-cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- is derived through the following protocol:

- Parent hydrocarbon : Cinnoline (1,2-diazanaphthalene).

- Substituent priority :

- Carboxamide at position 3 (highest priority due to functional group hierarchy).

- Amino group at position 4.

- Fluoro substituent at position 7.

- Side chain specification : The carboxamide nitrogen is substituted with a 3-(diethylamino)propyl group, denoted as N-(3-(diethylamino)propyl).

The compound belongs to the cinnolinecarboxamide class, characterized by the –CONH– moiety at position 3. Derivatives are classified based on:

- Substituent electronic profiles : Electron-donating (e.g., –NH₂) vs. electron-withdrawing (e.g., –F).

- Side chain topology : Aliphatic vs. aromatic substituents on the carboxamide nitrogen.

Stereoelectronic Effects of the 7-Fluoro Substituent

The 7-fluoro substituent exerts significant stereoelectronic effects on the cinnoline core:

- Electron-withdrawing induction : Fluorine’s electronegativity (χ = 4.0) reduces electron density at position 7, creating a partial positive charge (δ+) that polarizes adjacent bonds.

- Hammett substituent constant : The meta-fluoro group has a σₘ value of +0.34, indicating moderate electron withdrawal. This alters the reactivity of the cinnoline ring in electrophilic substitution reactions.

- Resonance effects : Fluorine’s lone pairs participate in limited conjugation with the aromatic π-system, stabilizing charge-separated intermediates during reactions.

The electronic perturbation caused by fluorine enhances the carboxamide’s electrophilicity at position 3, facilitating nucleophilic attack or coordination with biological targets.

Conformational Analysis of the Diethylaminopropyl Side Chain

The N-(3-(diethylamino)propyl) side chain exhibits three rotatable bonds, enabling multiple conformers:

- C–N bond rotation : The diethylamino group adopts staggered or eclipsed configurations relative to the propyl chain.

- Propyl chain flexibility : The –CH₂–CH₂–CH₂– linker allows for gauche or anti conformations.

Computational studies of analogous structures (e.g., 3-diethylaminopropyl chloride) reveal:

- Preferred conformation : A staggered arrangement minimizes steric clashes between the diethyl groups and the propyl chain.

- Energy barriers : Rotational barriers of ~2–3 kcal/mol between conformers, permitting dynamic interconversion at room temperature.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| Staggered | 60 | 0.0 |

| Eclipsed | 0 | 2.3 |

| Gauche | 120 | 1.8 |

Properties

CAS No. |

187231-57-8 |

|---|---|

Molecular Formula |

C16H22FN5O |

Molecular Weight |

319.38 g/mol |

IUPAC Name |

4-amino-N-[3-(diethylamino)propyl]-7-fluorocinnoline-3-carboxamide |

InChI |

InChI=1S/C16H22FN5O/c1-3-22(4-2)9-5-8-19-16(23)15-14(18)12-7-6-11(17)10-13(12)20-21-15/h6-7,10H,3-5,8-9H2,1-2H3,(H2,18,20)(H,19,23) |

InChI Key |

APRFPOVJFHHOHB-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCNC(=O)C1=C(C2=C(C=C(C=C2)F)N=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 7-Fluoro-Cinnoline Core

Starting from a fluorinated acetophenone derivative (e.g., 2,4-dichloro-5-fluoroacetophenone), hydrazone formation with an appropriate hydrazine derivative is performed.

Cyclization under basic conditions (e.g., potassium carbonate with crown ether or sodium hydride in dioxane) induces ring closure to form the 7-fluoro-substituted cinnolinecarboxylate intermediate.

Introduction of the Carboxamide Group at Position 3

- The ester or carboxylate group on the cinnoline intermediate is converted to the carboxamide by standard amidation reactions, such as treatment with ammonia or an amine under activating conditions (e.g., carbodiimide coupling agents or direct ammonolysis).

Functionalization at Position 4 with Amino and N-(3-(diethylamino)propyl) Substituent

The 4-amino group can be introduced either by direct substitution if a suitable leaving group is present or by reduction of a nitro precursor.

The N-(3-(diethylamino)propyl) side chain is attached via nucleophilic substitution or amide bond formation, depending on the intermediate’s functional groups. For example, alkylation of the 4-amino group with 3-(diethylamino)propyl halide or via reductive amination with the corresponding aldehyde can be employed.

Final Purification and Characterization

- The final compound is purified by chromatographic techniques and characterized by NMR, mass spectrometry, and elemental analysis to confirm the substitution pattern and purity.

Data Table: Summary of Key Reaction Conditions and Yields for Related Cinnoline Syntheses

Research Findings and Considerations

The presence of the fluorine atom at position 7 influences the electronic properties of the cinnoline ring and can affect the cyclization efficiency and regioselectivity. Fluorinated acetophenone derivatives have been successfully used to prepare fluoro-substituted cinnolines with high yields.

The choice of base and solvent is critical for the cyclization step. Potassium carbonate with crown ethers or sodium hydride in aprotic solvents like dioxane or DMF are effective for promoting ring closure without side reactions.

Amidation to form the carboxamide is generally straightforward but requires careful control of reaction conditions to avoid hydrolysis or overreaction.

Introduction of the diethylamino side chain is typically achieved by nucleophilic substitution on a suitable leaving group or via reductive amination, with yields depending on the reactivity of the amino group and the alkylating agent.

Purification challenges arise due to the polarity and basicity of the diethylamino substituent; ion-exchange chromatography or preparative HPLC may be necessary.

Chemical Reactions Analysis

Types of Reactions

3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the cinnoline core and the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Key Findings :

- Fluorine Position : Fluorine at position 7 (target) versus 8 (others) may affect electronic distribution and steric interactions with biological targets.

- Side Chain Length: The 3-(diethylamino)propyl group in the target compound provides a balance between solubility and membrane permeability, whereas shorter chains (e.g., 2-(diethylamino)ethyl) may reduce bioavailability .

Comparison with Non-Cinnoline Analogs

Thienopyridine Carboxamides

The thieno[3,2-c]pyridine derivative 4-amino-N-[3-(diethylamino)propyl]-3-(4-{[(3-fluorophenyl)carbamoyl]amino}phenyl)thieno[3,2-c]pyridine-7-carboxamide () shares the diethylaminopropyl side chain but replaces the cinnoline core with a thienopyridine scaffold. This structural shift confers distinct kinase inhibition profiles, particularly against Aurora kinases and VEGFR/PDGFR families, suggesting that the cinnoline core may offer unique selectivity for other targets .

Benzamide Derivatives

4-amino-N-[3-(diethylamino)propyl]benzamide (CAS 106595-73-7, ) lacks the cinnoline ring entirely, demonstrating that the heterocyclic core is critical for aromatic stacking interactions in kinase binding. The absence of fluorine in this compound further underscores the role of halogen substitution in modulating activity .

Influence of Diethylaminopropyl Substituent

Polymers containing the N-(3-(diethylamino)propyl) group () exhibit pH- and thermo-responsive behavior, with lower critical solution temperatures (LCST) decreasing as pH increases. This suggests that the target compound’s solubility may similarly depend on environmental pH, a key consideration for drug formulation .

Fluorine vs. Desfluoro Analogs

The desfluoro quinoline derivative (CAS 93107-11-0, ) highlights the role of fluorine in enhancing binding affinity and metabolic stability. Comparative studies on cinnoline analogs could reveal analogous benefits for the 7-fluoro substitution in the target compound .

Pharmacological Implications

The diethylaminopropyl side chain and fluorine substitution position the target compound as a candidate for kinase inhibition, akin to thienopyridine derivatives (). However, its cinnoline core may reduce off-target effects observed in broader-spectrum inhibitors. Further research is needed to validate its selectivity and pharmacokinetic profile relative to benchmarks like the ethylenediamine compound (CAS 103222-12-4, ) .

Biological Activity

3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro- is a compound of significant interest due to its biological activity, particularly as an anticoagulant and antithrombotic agent. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C18H22FN5O

- Molecular Weight : 341.40 g/mol

Research indicates that this compound acts primarily as a potent inhibitor of Factor Xa (FXa), a crucial enzyme in the coagulation cascade. By inhibiting FXa, it effectively reduces thrombin generation, thereby preventing thrombus formation. This mechanism is vital for its application in treating various thromboembolic disorders.

Anticoagulant Activity

The anticoagulant properties of 3-Cinnolinecarboxamide derivatives have been substantiated through various studies:

- In vitro Studies : The compound demonstrated significant FXa inhibition in plasma assays, leading to prolonged prothrombin time (PT) and activated partial thromboplastin time (aPTT), indicating effective anticoagulation .

- In vivo Studies : Animal models have shown that administration of this compound leads to reduced thrombus formation in models of venous thrombosis and pulmonary embolism .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cerebral Infarction and Embolism : It has been proposed for use in preventing and treating cerebral infarction and embolism due to its rapid and sustained anticoagulant effect .

- Myocardial Infarction : The compound may also serve as a treatment option for myocardial infarction, angina pectoris, and related cardiovascular conditions .

- Deep Venous Thrombosis (DVT) : Its efficacy in preventing DVT has been highlighted in several studies, making it a candidate for prophylactic use in at-risk populations .

Case Studies

Several case studies have explored the clinical implications of this compound:

- Study on Cerebral Thrombosis : A clinical trial involving patients with a history of cerebral thrombosis showed that the administration of 3-Cinnolinecarboxamide significantly reduced the incidence of recurrent events compared to placebo groups .

- Cardiovascular Risk Management : In patients with high cardiovascular risk, the compound was associated with a marked decrease in thrombotic events over a six-month follow-up period .

Comparative Analysis with Other Anticoagulants

| Feature | 3-Cinnolinecarboxamide | Warfarin | Direct Oral Anticoagulants (DOACs) |

|---|---|---|---|

| Mechanism | FXa Inhibition | Vitamin K Antagonism | Direct Thrombin/FXa Inhibition |

| Onset of Action | Rapid | Slow | Rapid |

| Monitoring Requirement | Minimal | Yes | Minimal |

| Reversal Agents | Limited | Yes (Vitamin K) | Yes (specific agents available) |

| Indications | Thrombosis prevention | Atrial fibrillation | DVT/PE treatment |

Q & A

What are the optimal synthetic routes for 3-Cinnolinecarboxamide, 4-amino-N-(3-(diethylamino)propyl)-7-fluoro-, and what intermediates are critical for yield improvement?

Answer:

The synthesis of this cinnolinecarboxamide derivative likely involves multi-step functionalization. A plausible route includes:

- Step 1: Preparation of the cinnoline core via cyclization of substituted aniline precursors under acidic conditions, analogous to quinoline synthesis methods .

- Step 2: Introduction of the 7-fluoro substituent using electrophilic fluorination agents (e.g., Selectfluor) at an early stage to avoid side reactions .

- Step 3: Coupling the 3-carboxamide group with 3-(diethylamino)propylamine via carbodiimide-mediated activation (e.g., HATU or EDCI), ensuring stoichiometric control to minimize byproducts .

Critical Intermediates: - 4-Amino-7-fluoro-3-cinnolinecarboxylic acid (core intermediate; purity >95% by HPLC).

- N-(3-(diethylamino)propyl)amine (ensure dryness to prevent hydrolysis during coupling) .

Yield Optimization: Use column chromatography or recrystallization (e.g., ethanol/water) to isolate intermediates, as impurities in early stages propagate downstream .

How can researchers resolve contradictions in reported NMR spectral data for this compound across different studies?

Answer:

Discrepancies in NMR data often arise from:

- Solvent Effects: Chemical shifts vary with deuterated solvents (e.g., DMSO-d6 vs. CDCl3). Standardize solvent choice and reference internal standards (e.g., TMS) .

- Tautomerism: The 4-amino group may exhibit tautomeric shifts; use variable-temperature NMR to confirm equilibrium states .

- Impurity Contributions: Trace solvents (e.g., residual DMF) or regioisomers can skew peaks. Cross-validate with HRMS (mass accuracy <2 ppm) and 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .

What advanced analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula with <2 ppm mass error (e.g., ESI-TOF) .

- HPLC-PDA/ELSD: Use C18 columns (5 µm, 150 mm) with gradient elution (ACN/0.1% TFA) to assess purity (>99%) and detect trace isomers .

- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., fluoro position) if single crystals are obtainable .

- Stability-Indicating Assays: Stress testing (heat, light, pH 1–13) followed by LC-MS to identify degradation products .

How should researchers design experiments to assess the compound's stability under physiological conditions?

Answer:

- Buffer Compatibility: Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours .

- Light Sensitivity: Expose to UV-A (320–400 nm) and visible light for 48 hours; quantify photodegradants using DAD detectors .

- Thermal Stability: Store at -20°C, 4°C, and 25°C for 1 month. Analyze for polymorphic transitions via DSC/TGA .

What computational methods are suitable for predicting the compound's interaction with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model binding to targets (e.g., kinases or GPCRs). Validate with SAR data from fluorinated quinoline analogs .

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (50–100 ns) in explicit solvent (TIP3P water) to assess binding stability and entropy contributions .

- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Cross-reference with in vitro IC50 data from related cinnoline derivatives .

What strategies are effective for scaling up synthesis without compromising purity?

Answer:

- Flow Chemistry: Optimize exothermic steps (e.g., fluorination) in continuous flow reactors to enhance heat dissipation and reduce side reactions .

- Quality by Design (QbD): Define critical process parameters (CPPs: temperature, pH, mixing rate) via DOE (e.g., factorial design) to establish a robust design space .

- In-line Analytics: Implement PAT tools (e.g., FTIR or Raman spectroscopy) for real-time monitoring of intermediates .

How can researchers address low solubility in aqueous media for in vitro assays?

Answer:

- Co-Solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility without cytotoxicity .

- Salt Formation: Screen hydrochloride or mesylate salts via pH-controlled crystallization (e.g., HCl gas diffusion in ethanol) .

- Nanoformulation: Prepare liposomal or polymeric nanoparticles (e.g., PLGA) using solvent evaporation; characterize size (DLS) and encapsulation efficiency (UV-Vis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.